molecular formula C15H11ClN2O2 B5388503 3-(5-chloro-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole

3-(5-chloro-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B5388503
M. Wt: 286.71 g/mol
InChI Key: FBOCKBGIVDCPGD-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a 5-chloro-2-methoxyphenyl group and a phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid hydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxadiazoles.

Scientific Research Applications

3-(5-chloro-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in the development of new therapeutic agents.

    Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of advanced polymers and electronic materials.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its potential anticancer activity could involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole: Similar in structure but with a triazole ring instead of an oxadiazole ring.

    5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole: Another oxadiazole derivative with different substitution patterns.

    3-(5-chloro-2-methoxyphenyl)-1,2,4-thiadiazole: Contains a thiadiazole ring, which imparts different chemical properties.

Uniqueness

The uniqueness of 3-(5-chloro-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole lies in its specific substitution pattern and the presence of the oxadiazole ring

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-19-13-8-7-11(16)9-12(13)14-17-15(20-18-14)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOCKBGIVDCPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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